Cas no 2138361-18-7 (4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid)

4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid
- 2138361-18-7
- EN300-841532
- 4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid
-
- MDL: MFCD31590193
- インチ: 1S/C8H7N3O3/c9-11-7-4-3-6(8(12)13)14-5(4)1-2-10-7/h1-3H,9H2,(H,10,11)(H,12,13)
- InChIKey: CWPVYGDEWOYMPD-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)=CC2C(NN)=NC=CC1=2
計算された属性
- せいみつぶんしりょう: 193.04874109g/mol
- どういたいしつりょう: 193.04874109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841532-0.5g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 0.5g |
$1302.0 | 2024-05-21 | |
Enamine | EN300-841532-2.5g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 2.5g |
$2660.0 | 2024-05-21 | |
Enamine | EN300-841532-0.05g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 0.05g |
$1140.0 | 2024-05-21 | |
Enamine | EN300-841532-5.0g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 5.0g |
$3935.0 | 2024-05-21 | |
Enamine | EN300-841532-10.0g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 10.0g |
$5837.0 | 2024-05-21 | |
Enamine | EN300-841532-5g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 5g |
$3935.0 | 2023-09-02 | ||
Enamine | EN300-841532-10g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 10g |
$5837.0 | 2023-09-02 | ||
Enamine | EN300-841532-0.25g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 0.25g |
$1249.0 | 2024-05-21 | |
Enamine | EN300-841532-1.0g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 1.0g |
$1357.0 | 2024-05-21 | |
Enamine | EN300-841532-0.1g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 0.1g |
$1195.0 | 2024-05-21 |
4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid 関連文献
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
4-hydrazinylfuro3,2-cpyridine-2-carboxylic acidに関する追加情報
Introduction to 4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid (CAS No. 2138361-18-7)
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid, with the CAS number 2138361-18-7, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of furo[3,2-c]pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of both hydrazino and carboxylic acid functional groups in its molecular framework endows it with unique chemical reactivity and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The furo[3,2-c]pyridine scaffold is a fused bicyclic system consisting of a furan ring and a pyridine ring, which is commonly found in many bioactive natural products and pharmacologically relevant compounds. This structural motif has been extensively studied due to its ability to interact with various biological targets, including enzymes and receptors. The hydrazinyl substituent at the 4-position of the furo[3,2-c]pyridine ring introduces a reactive site that can participate in various chemical transformations, such as condensation reactions with carbonyl compounds or metal complexes. Additionally, the carboxylic acid group at the 2-position provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been a growing interest in exploring the pharmacological potential of 4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid. Several studies have highlighted its potential as an intermediate in the synthesis of novel therapeutic agents. For instance, researchers have investigated its reactivity with various electrophiles to generate new heterocyclic compounds with enhanced biological properties. These derivatives have shown promise in preclinical studies as inhibitors of key enzymes involved in inflammatory pathways and cancer metabolism.
One of the most notable areas of research involving 4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid is its application in the development of anticancer agents. The furo[3,2-c]pyridine core is known to exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular processes such as DNA replication and cell signaling. The hydrazino group has been particularly interesting due to its ability to form stable complexes with transition metals, which can act as potent chemotherapeutic agents. These metal complexes have demonstrated significant activity against resistant cancer cell lines, suggesting that 4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid could serve as a valuable scaffold for designing new metallodrugs.
Another exciting aspect of this compound is its potential in immunomodulatory applications. Studies have shown that derivatives of furo[3,2-c]pyridine can modulate immune responses by interacting with immune cells and cytokines. The hydrazinyl group plays a crucial role in these interactions by facilitating the formation of hydrogen bonds and other non-covalent interactions with biological targets. This has led to the development of novel immunomodulators that could be used in the treatment of autoimmune diseases and chronic inflammation.
The synthetic chemistry of 4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid has also been extensively studied to optimize its production and functionalization. Researchers have developed efficient synthetic routes that involve multi-step reactions starting from commercially available precursors. These methods often involve cyclization reactions to construct the furo[3,2-c]pyridine core followed by functional group transformations to introduce the hydrazino and carboxylic acid groups. Advances in catalytic systems and green chemistry principles have further improved the efficiency and sustainability of these synthetic processes.
In conclusion,4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid (CAS No. 2138361-18-7) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Ongoing research continues to explore its full pharmacological spectrum and develop innovative synthetic strategies for its application in medicine.
2138361-18-7 (4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid) 関連製品
- 2138343-12-9(Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-)
- 852138-21-7(4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide)
- 2034290-20-3(3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide)
- 2228177-24-8(2-(2-Bromoethyl)-5-(4-methylphenyl)furan)
- 2137719-04-9(Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)-)
- 2201879-71-0(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide)
- 1695504-66-5(4-tert-butyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)
- 1247625-79-1(3-(1,3-thiazol-2-yloxy)benzoic acid)
- 1209545-31-2(1-(2-Cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid)
- 2172183-83-2(4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbutanoic acid)




